

Application Notes and Protocols for Suc-Ala-Phe-Pro-Phe-pNA Assays

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Compound of Interest

Compound Name: *Suc-Ala-Phe-Pro-Phe-pNA*

Cat. No.: *B236317*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chromogenic substrate N-Succinyl-L-alanyl-L-phenylalanyl-L-prolyl-L-phenylalanine-p-nitroanilide (**Suc-Ala-Phe-Pro-Phe-pNA**) in various enzymatic assays. This substrate is a valuable tool for studying the activity of chymotrypsin-like serine proteases, cathepsin G, and for the indirect measurement of peptidyl-prolyl cis-trans isomerase (PPIase) activity through a coupled assay.

Introduction

Suc-Ala-Phe-Pro-Phe-pNA is a synthetic peptide substrate that, upon cleavage by a suitable protease, releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. This allows for sensitive and continuous monitoring of enzymatic reactions, making it ideal for kinetic studies, inhibitor screening, and quality control in drug development.

Recommended Buffer Conditions

The optimal buffer conditions for assays utilizing **Suc-Ala-Phe-Pro-Phe-pNA** are highly dependent on the specific enzyme being investigated. The following table summarizes recommended starting conditions for common applications. It is advisable to further optimize these conditions for your specific experimental setup.

Enzyme	Buffer System	Recommended pH	Temperature (°C)	Additives	Typical Substrate Concentration
α-Chymotrypsin	50-100 mM Tris-HCl	7.8 - 8.6	25 - 37	10-20 mM CaCl ₂	0.1 - 1.6 mM
Cathepsin G	50 mM Tris-HCl	7.5 - 8.0	25 - 37	120 mM NaCl	0.2 - 1.7 mM
PPlase (coupled assay)	50-100 mM Tris-HCl	7.8 - 8.3	25	10-20 mM CaCl ₂	50 - 200 μM

Experimental Protocols

A. General Protocol for Protease Activity Assay

This protocol provides a general framework for measuring the activity of a protease using **Suc-Ala-Phe-Pro-Phe-pNA**.

1. Reagent Preparation:

- Assay Buffer: Prepare the recommended buffer (e.g., 100 mM Tris-HCl, pH 8.6, containing 10 mM CaCl₂).
- Substrate Stock Solution: Dissolve **Suc-Ala-Phe-Pro-Phe-pNA** in dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mM. Store this solution at -20°C.
- Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., 1 mM HCl for chymotrypsin) and dilute it to the desired working concentration in the assay buffer just before use.

2. Assay Procedure:

- Set up a 96-well microplate or cuvettes.
- Add the appropriate volume of assay buffer to each well.

- Add the enzyme solution to the wells.
- To prepare the substrate working solution, dilute the substrate stock solution in the assay buffer to the desired final concentration. Some protocols recommend the inclusion of a small percentage of a non-ionic detergent like Tween-80 (e.g., 0.0005%) in the final reaction mixture to prevent precipitation.[\[1\]](#)
- Initiate the reaction by adding the substrate working solution to the wells.
- Immediately start monitoring the increase in absorbance at 405 nm using a microplate reader or spectrophotometer at a constant temperature.
- Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

3. Data Analysis:

- Plot the absorbance at 405 nm against time.
- Determine the initial reaction velocity (V_0) from the linear portion of the curve ($\Delta\text{Abs}/\Delta t$).
- To quantify the amount of pNA released, a standard curve of pNA under the same buffer conditions is required. The molar extinction coefficient of pNA is approximately 8,800 $\text{M}^{-1}\text{cm}^{-1}$ at 410 nm and pH 7.5.[\[2\]](#)

B. Specific Protocol for α -Chymotrypsin Activity Assay

1. Materials:

- α -Chymotrypsin
- **Suc-Ala-Phe-Pro-Phe-pNA**
- Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl_2 , pH 8.3[\[3\]](#)
- DMSO
- 96-well plate

- Microplate reader

2. Procedure:

- Prepare a 10 mM stock solution of **Suc-Ala-Phe-Pro-Phe-pNA** in DMSO.
- Prepare a working solution of α -chymotrypsin in the assay buffer.
- In a 96-well plate, add 180 μ L of assay buffer.
- Add 10 μ L of the α -chymotrypsin working solution to each well.
- Initiate the reaction by adding 10 μ L of the 10 mM substrate stock solution (for a final concentration of 0.5 mM).
- Immediately measure the absorbance at 405 nm at 25°C for 15 minutes, taking readings every minute.

C. Specific Protocol for Cathepsin G Activity Assay

1. Materials:

- Cathepsin G
- **Suc-Ala-Phe-Pro-Phe-pNA**
- Assay Buffer: 50 mM Tris, 120 mM NaCl, pH 8.0[3]
- DMSO
- 96-well plate
- Microplate reader

2. Procedure:

- Prepare a 10 mM stock solution of **Suc-Ala-Phe-Pro-Phe-pNA** in DMSO.
- Prepare a working solution of Cathepsin G in the assay buffer.

- In a 96-well plate, add 180 μ L of assay buffer.
- Add 10 μ L of the Cathepsin G working solution to each well.
- Initiate the reaction by adding 10 μ L of the 10 mM substrate stock solution (for a final concentration of 0.5 mM).
- Immediately measure the absorbance at 405 nm at 25°C for 15 minutes, taking readings every minute.

D. Protocol for Peptidyl-Prolyl cis-trans Isomerase (PPIase) Coupled Assay

This assay indirectly measures PPIase activity by coupling the isomerization of the substrate to its cleavage by chymotrypsin. Chymotrypsin can only cleave the trans-isomer of the **Suc-Ala-Phe-Pro-Phe-pNA** substrate. PPIase accelerates the conversion of the cis-isomer to the trans-isomer, thus increasing the rate of pNA release.

1. Principle:

The substrate exists in an equilibrium between the cis and trans conformations of the Xaa-Pro peptide bond. Chymotrypsin rapidly cleaves the trans isomer. In the absence of PPIase, the slow spontaneous cis-trans isomerization is the rate-limiting step. PPIase catalyzes this isomerization, leading to a faster overall reaction rate.

2. Procedure:

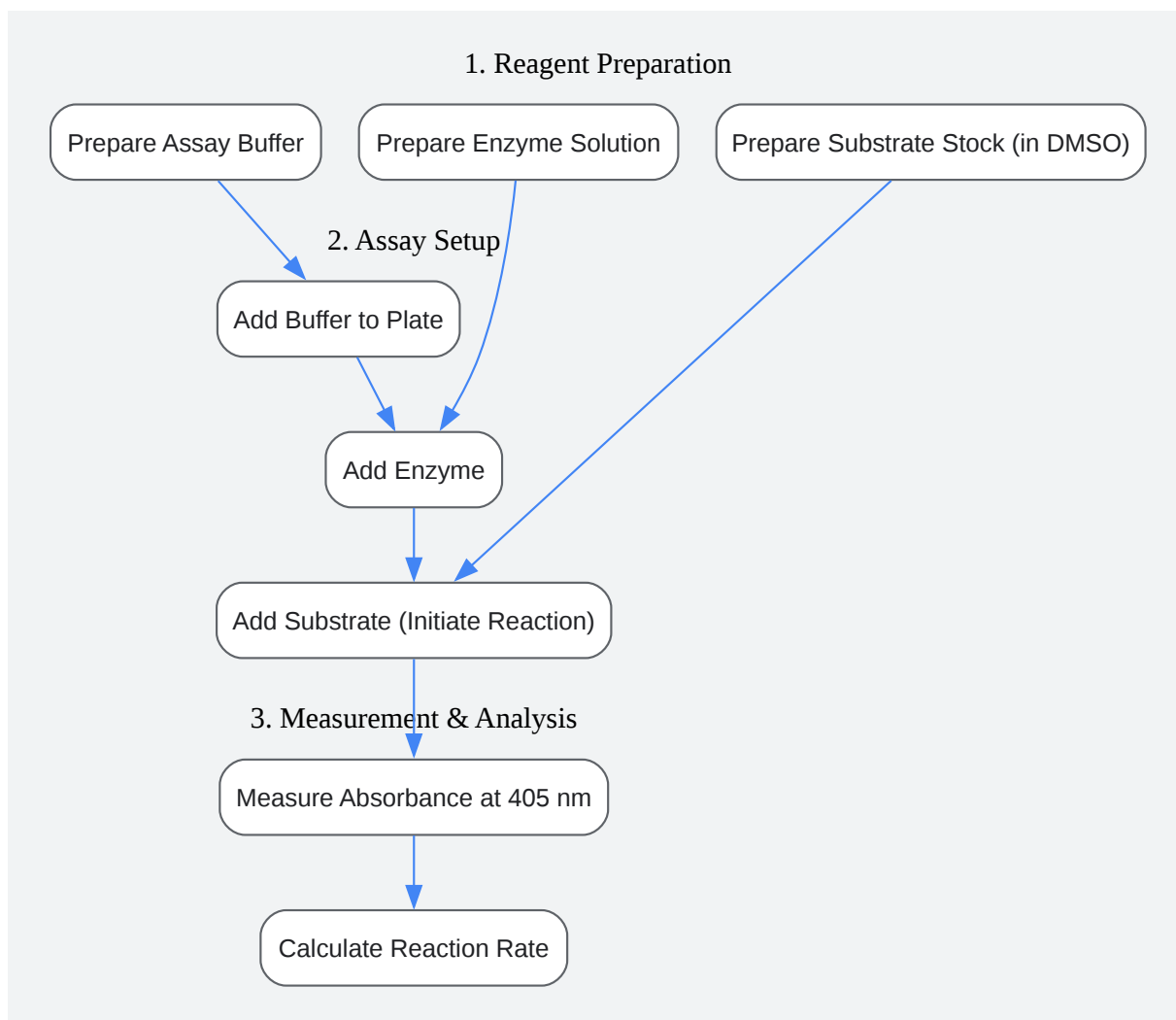
- The assay is set up similarly to the chymotrypsin activity assay.
- The reaction mixture contains the assay buffer, a limiting amount of chymotrypsin, the **Suc-Ala-Phe-Pro-Phe-pNA** substrate, and the PPIase sample.
- The rate of pNA formation is measured in the presence and absence of the PPIase.
- The PPIase activity is determined by the enhancement of the chymotrypsin-catalyzed reaction rate.

Visualizations



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Caption: Enzymatic cleavage of **Suc-Ala-Phe-Pro-Phe-pNA** and detection.



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Caption: General workflow for a protease assay using **Suc-Ala-Phe-Pro-Phe-pNA**.

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